二丙酸 B

描述

Diprotin B is a dipeptidyl aminopeptidase IV (DPP IV) inhibitor . The apparent competitive inhibition of DPP-IV by the diprotins is a kinetic artifact, derived from the substrate-like nature of tripeptides containing a penultimate proline residue .

Synthesis Analysis

Diprotin B was produced by reciprocal shaking culture of the strain BMF673-RFI for 2 days at 27°C in a medium containing 1% glucose, 1% glycerol, 1% potato starch, 0.5% Polypepton, 0.5% meat extract, 0.5% NaCl, 0.32% CaCO3 and 0.05% silicon oil KM-70 . Inhibitors in 56 liters of culture filtrate were adsorbed on activated charcoal and eluted with 90% aqueous methanol adjusted to pH 2 with 6 N HCl .Molecular Structure Analysis

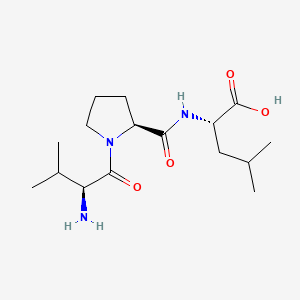

The molecular formula of Diprotin B is C16H29N3O4 . Its molecular weight is 327.42 . The structure of Diprotin B contains a total of 52 bond(s) There are 23 non-H bond(s), 3 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 tertiary amide(s) (aliphatic), 1 primary amine(s) (aliphatic), 1 hydroxyl group(s) and 1 Pyrrolidine(s) .Chemical Reactions Analysis

Diprotin B is a dipeptidyl aminopeptidase IV (DPP IV) inhibitor . The apparent competitive inhibition of DPP-IV by the diprotins is a kinetic artifact, derived from the substrate-like nature of tripeptides containing a penultimate proline residue .Physical And Chemical Properties Analysis

Diprotin B is a white to off-white solid . Its molecular weight is 327.42 and its molecular formula is C16H29N3O4 .科学研究应用

DPP-IV Inhibition

Diprotin B is a potent inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme that degrades glucagon-like peptide 1 (GLP-1) and decreases insulin release . This makes it a valuable tool in the study of metabolic processes and potential treatments for conditions like Type 2 Diabetes Mellitus (T2DM) .

Diabetes Management

Due to its DPP-IV inhibitory activity, Diprotin B has significant potential in the management of T2DM . It can help maintain higher levels of insulin-promoting incretins in the body, thereby aiding in the regulation of blood glucose levels .

Peptide Stability Research

Diprotin B’s interaction with DPP-IV can be used to study the stability of peptides against enzymatic degradation . This can inform the design of more stable therapeutic peptides.

Drug Design and Development

The structural features and inhibitory activity of Diprotin B can guide the design of new DPP-IV inhibitors . These could potentially be more effective or have fewer side effects than current treatments.

Understanding Enzyme Specificity

The interaction between Diprotin B and DPP-IV can provide insights into the enzyme’s specificity . This can help in the design of substrates for other enzymes, broadening our understanding of enzymatic reactions.

Food-Derived Bioactive Peptides

Diprotin B is one of the most potent DPP-IV inhibitory peptides reported . It can be used as a reference compound in the search for new food-derived bioactive peptides with DPP-IV inhibitory activity .

作用机制

Target of Action

Diprotin B primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a widely expressed enzyme that plays a crucial role in the degradation of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and pancreatic β-cell proliferation . By targeting DPP-4, Diprotin B can influence the regulation of glucose levels in the body .

Mode of Action

Diprotin B acts as an inhibitor of DPP-4 . It interacts with the active sites of DPP-4, preventing the enzyme from degrading GLP-1 . This interaction results in an increase in GLP-1 levels in the blood, leading to an increase in the secretion of insulin from the pancreas and maintaining glucose homeostasis .

Biochemical Pathways

The primary biochemical pathway affected by Diprotin B is the GLP-1 pathway . GLP-1 is an incretin hormone that promotes insulin secretion and β-cell mass . By inhibiting DPP-4 and preventing the degradation of GLP-1, Diprotin B enhances the effects of this pathway, leading to improved regulation of glucose levels .

Pharmacokinetics

It is known that peptides with lower ki and ic50 values, such as diprotin b, show relatively slower degradation when incubated with dpp-4 . This suggests that Diprotin B may have a higher affinity and stronger resistance to DPP-4, which could impact its bioavailability .

Result of Action

The molecular and cellular effects of Diprotin B’s action primarily involve the enhancement of insulin secretion and the proliferation of pancreatic β-cells . By inhibiting DPP-4 and increasing GLP-1 levels, Diprotin B promotes the secretion of insulin from the pancreas, helping to regulate glucose levels . This can be particularly beneficial in the management of type 2 diabetes .

安全和危害

未来方向

Various peptides with inhibitory activity against human dipeptidyl peptidase-IV (hDPP-IV), which degrades glucagon-like peptide 1 (GLP-1) and decreases insulin release, were isolated from synthetic tripeptide mixtures . These results suggested that a peptide might have higher hDPP-IV inhibitory activity because of its higher affinity and stronger resistance to hDPP-IV, which is caused by the introduction of a hydrophobic amino acid at the C-terminal end of its VP or IP sequence .

属性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O4/c1-9(2)8-11(16(22)23)18-14(20)12-6-5-7-19(12)15(21)13(17)10(3)4/h9-13H,5-8,17H2,1-4H3,(H,18,20)(H,22,23)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXZRXLFOBFMDM-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920276 | |

| Record name | N-[Hydroxy(1-valylpyrrolidin-2-yl)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diprotin B | |

CAS RN |

90614-49-6 | |

| Record name | L-Valyl-L-prolyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90614-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diprotin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090614496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(1-valylpyrrolidin-2-yl)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Diprotin B interact with its target, human dipeptidyl peptidase IV (hDPPIV), and what are the downstream effects of this interaction?

A1: Diprotin B (Val-Pro-Leu) acts as a competitive inhibitor of hDPPIV, binding to the enzyme's active site. [, ] This binding prevents hDPPIV from interacting with and cleaving its natural substrates, such as incretin hormones like glucagon-like peptide-1 (GLP-1). [] Inhibiting hDPPIV leads to increased levels of GLP-1, which in turn can improve glycemic control by enhancing insulin secretion and suppressing glucagon release. []

Q2: How does the structure of Diprotin B relate to its activity as an hDPPIV inhibitor? Are there any known structure-activity relationships (SAR)?

A3: Research indicates that the specific amino acid sequence of Diprotin B is crucial for its interaction with hDPPIV. [] Studies comparing Diprotin B (Val-Pro-Leu) with Diprotin A (Ile-Pro-Ile) show that the difference in their amino acid composition at the N-terminal (Valine vs. Isoleucine) contributes to their binding affinities and inhibitory potencies. [] This highlights the importance of specific residues in the peptide sequence for optimal interaction with the active site of hDPPIV.

Q3: Are there any other peptides known to inhibit hDPPIV? How does their inhibitory potency compare to that of Diprotin B?

A4: Yes, several peptides have been identified as hDPPIV inhibitors. [] Diprotin A (Ile-Pro-Ile) is another well-known example. These peptides, including Ile-Pro, Leu-Pro, Val-Pro, and others, exhibit varying degrees of inhibitory potency against DP IV and SOD activity in T lymphocytes. [] Comparing their inhibitory potency requires further investigation under standardized conditions, as different studies utilize varying assay systems and parameters.

Q4: What analytical methods are commonly used to study Diprotin B and its interaction with hDPPIV?

A5: Researchers utilize X-ray crystallography to determine the three-dimensional structures of hDPPIV in complex with inhibitors like Diprotin B. [] This technique helps visualize the binding interactions at the molecular level. Additionally, enzyme kinetic assays using fluorogenic substrates, like Leu-Pro-AMC, are employed to assess the inhibitory potency of Diprotin B and other peptides against hDPPIV. [] These assays quantify the rate of substrate hydrolysis in the presence and absence of inhibitors, providing insights into their mechanism of action and efficacy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B1670668.png)